
Thevetin B
Overview
Description
Thevetin B is a cardiac glycoside predominantly found in the seeds of Thevetia peruviana, a plant species within the Apocynaceae family . Cardiac glycosides are known for their potent effects on the heart, and this compound is no exception. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of heart conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thevetin B is primarily extracted from the seeds of Thevetia peruviana. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the glycosides from the seed material . The crude extract is then purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same extraction and purification methods used in laboratory settings but on a larger scale. The seeds are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification using HPLC or other chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Thevetin B undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed using acidic or enzymatic conditions to yield its aglycone, digitoxigenin.
Oxidation: Oxidative reactions can be carried out using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Major Products Formed:
Hydrolysis: Digitoxigenin and sugars.
Oxidation: Oxidized derivatives of digitoxigenin.
Reduction: Reduced forms of digitoxigenin.
Scientific Research Applications
Pharmacological Applications
Cardiac Glycoside Properties
Thevetin B exhibits properties similar to those of other cardiac glycosides, such as digoxin. It is primarily used for its cardiotonic effects, which enhance the force of heart contractions. This mechanism is particularly relevant in treating heart failure and certain arrhythmias. This compound acts by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility .
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. Research has demonstrated that extracts containing this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3). The MTT assay revealed significant cytotoxic effects at specific concentrations, suggesting potential for further development as an anticancer agent .
Antimicrobial Effects
this compound has been investigated for its antimicrobial properties. Studies have shown that extracts from Thevetia peruviana exhibit activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This suggests its potential use in treating infections caused by resistant bacterial strains .
Toxicological Applications
Toxicity and Poisoning Cases
this compound is recognized for its toxicity, which can lead to severe poisoning when ingested. Case studies highlight instances of acute poisoning due to the consumption of yellow oleander seeds, where symptoms included bradycardia, gastrointestinal distress, and electrocardiographic abnormalities. Management typically involves supportive therapy and the use of activated charcoal .
Forensic Toxicology
Due to its toxic effects, this compound serves as an important marker in forensic toxicology. Its detection in biological samples can indicate oleander poisoning, aiding in legal investigations related to accidental or intentional poisonings .
Ethnobotanical Applications
Traditional Medicine
In various cultures, Thevetia peruviana has been used in traditional medicine for its purported health benefits. While it is primarily known for its toxic properties, some traditional practices utilize it for treating ailments such as heart conditions and infections. However, caution is advised due to the associated risks of toxicity .
Data Tables
Mechanism of Action
Thevetin B exerts its effects primarily by inhibiting the activity of the Na+, K±ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes . By inhibiting this enzyme, this compound increases intracellular sodium levels, which in turn leads to an increase in intracellular calcium levels through the sodium-calcium exchanger. This increase in calcium enhances cardiac contractility, making this compound effective in treating heart conditions .
Comparison with Similar Compounds
Thevetin A: Similar to Thevetin B but differs in its aglycone structure.
Digitoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique due to its specific aglycone, digitoxigenin, and its distinct pharmacokinetic properties. It has a different absorption, distribution, metabolism, and excretion profile compared to other cardiac glycosides, which can influence its therapeutic efficacy and safety .
Biological Activity
Thevetin B is a cardiac glycoside derived from the seeds of Thevetia peruviana, commonly known as yellow oleander. This compound, along with other glycosides from the same plant, has been extensively studied for its biological activities, particularly its cardiotoxic effects and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, toxicity, and clinical implications.
Chemical Structure and Properties
This compound is characterized by its structure as a cardenolide glycoside, specifically containing digitoxigenin as its aglycone. It differs from other glycosides such as Thevetin A and C primarily in the type of aglycone present. The molecular structure can be summarized as follows:
- Aglycone : Digitoxigenin
- Sugar Moieties : Typically includes thevetose and glucose residues.
The chemical properties of this compound allow it to interact with sodium-potassium ATPase, which is crucial for its biological activity related to cardiac function.
Cardiotonic Activity
The primary pharmacological effect of this compound is its cardiotonic action. It enhances cardiac contractility by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular calcium concentrations. This mechanism is similar to that of other well-known cardiac glycosides like digoxin.
- Mechanism : Inhibition of Na+/K+ ATPase → Increased intracellular Na+ → Reduced Na+/Ca2+ exchange → Increased intracellular Ca2+ → Enhanced myocardial contractility.
Toxicity and Clinical Manifestations
Despite its potential therapeutic benefits, this compound is associated with significant toxicity. Clinical studies have documented cases of poisoning due to ingestion of Thevetia peruviana seeds, which contain high concentrations of this glycoside.
- Common Symptoms :
- Gastrointestinal distress (nausea, vomiting)
- Bradycardia
- AV block
- Hypotension
- Lethargy and dizziness
A case study highlighted a patient who experienced severe bradycardia and AV block after consuming yellow oleander seeds for weight loss. The ECG findings revealed significant arrhythmias requiring medical intervention (e.g., administration of amiodarone) .
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Toxicological Studies : Research indicates that this compound can lead to serious cardiovascular complications when ingested in significant amounts. A systematic review highlighted that the majority of patients presenting with yellow oleander poisoning exhibited ECG abnormalities, electrolyte imbalances, and required prolonged hospital stays for management .
- Antimicrobial Properties : Some studies have indicated that extracts containing this compound exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections .
- Insecticidal Activity : Beyond human health implications, this compound has shown insecticidal properties in laboratory settings, indicating potential agricultural applications .
Data Summary
Study Focus | Findings |
---|---|
Cardiotonic Effects | Enhances myocardial contractility via Na+/K+ ATPase inhibition |
Toxicity Case Studies | Documented cases of bradycardia and AV block from seed ingestion; ECG abnormalities common |
Antimicrobial Activity | Exhibits activity against specific bacterial strains |
Insecticidal Properties | Demonstrated effectiveness in laboratory settings against various insect species |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating and characterizing Thevetin B from natural sources?
- Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques (column chromatography, HPLC) to separate this compound from co-occurring compounds. Characterization requires spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry (MS) for structural elucidation. Purity assessment via HPLC with UV detection is critical, and reproducibility should be ensured by documenting solvent ratios, temperature, and column specifications .
Q. Which analytical techniques are optimal for quantifying this compound in plant extracts, and how should validation be conducted?
- Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS) is widely used. Calibration curves using certified standards must cover the expected concentration range. Validation parameters include linearity (R² ≥ 0.995), limit of detection (LOD), limit of quantification (LOQ), and recovery rates. Intra- and inter-day precision tests (RSD < 5%) ensure method robustness .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s cardiotonic mechanisms while minimizing confounding variables?
- Answer : Use in vitro models such as isolated cardiomyocytes or Langendorff-perfused hearts to measure ion channel activity (e.g., Na⁺/K⁺-ATPase inhibition via patch-clamp). Include positive controls (e.g., ouabain) and negative controls (vehicle-only treatments). Standardize buffer compositions and temperature across replicates. Data should be analyzed using dose-response curves and statistical tests (ANOVA with post-hoc correction) .
Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?
- Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., dosage forms, animal models, analytical methods). Perform meta-analysis using software like RevMan to pool data, assess heterogeneity (I² statistic), and apply subgroup analysis. Experimental replication under standardized conditions (e.g., consistent bioavailability protocols) is recommended to validate findings .
Q. How can in silico methods predict this compound’s interactions with cardiac targets, and what validation steps are required?
- Answer : Molecular docking (AutoDock Vina, Schrödinger) can model binding affinities to Na⁺/K⁺-ATPase. Molecular dynamics (MD) simulations (GROMACS) assess stability over 100+ ns. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and mutagenesis studies to confirm key residue interactions. Cross-reference results with existing crystallographic data .
Q. What experimental frameworks assess this compound’s therapeutic window in preclinical models while addressing ethical guidelines?
- Answer : Determine the median lethal dose (LD₅₀) and effective dose (ED₅₀) in rodent models using the up-and-down procedure. Monitor organ toxicity via histopathology and serum biomarkers (e.g., creatinine, ALT). Adhere to ethical protocols (3Rs: Replacement, Reduction, Refinement) and obtain institutional animal care committee approval. Data should be reported with 95% confidence intervals .
Q. Methodological Considerations
- Data Presentation : Use tables to summarize dose-response relationships (e.g., EC₅₀ values) and figures for kinetic profiles. Follow journal guidelines (e.g., Sensors and Actuators B) for supplementary data deposition .
- Reproducibility : Document detailed protocols for extraction, analysis, and in vivo assays in supplementary materials. Include raw data files (e.g., NMR spectra, chromatograms) in repositories like Zenodo .
- Literature Integration : Use tools like Zotero to manage references and ensure citations align with hypothesis-driven discussions. Avoid over-reliance on non-peer-reviewed sources .
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40-,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVMBXDQUQRICT-RCGIHWJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043416 | |
Record name | Thevetin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27127-79-3 | |
Record name | Thevetin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27127-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thevetin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027127793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thevetin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THEVETIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77H03L5LQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.